molecular formula C16H20N4O2S B11197738 4-amino-N~3~-benzyl-N~5~-butyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-butyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197738
M. Wt: 332.4 g/mol
InChI Key: ZFTVHKBUDICVAG-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the amino, benzyl, and butyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other thiazole derivatives .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-butyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C16H20N4O2S/c1-2-3-9-18-16(22)14-12(17)13(20-23-14)15(21)19-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10,17H2,1H3,(H,18,22)(H,19,21)

InChI Key

ZFTVHKBUDICVAG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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